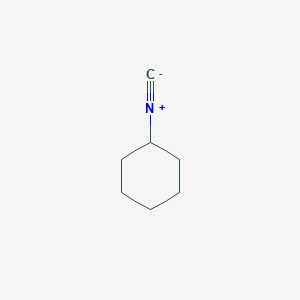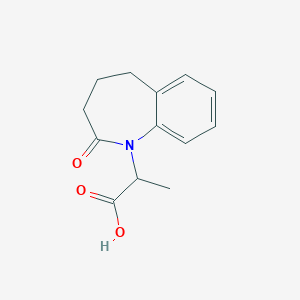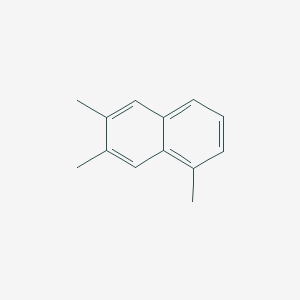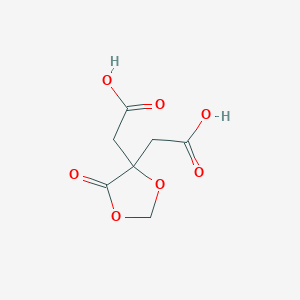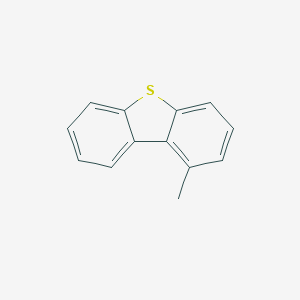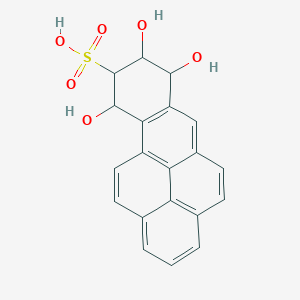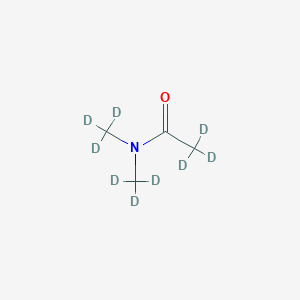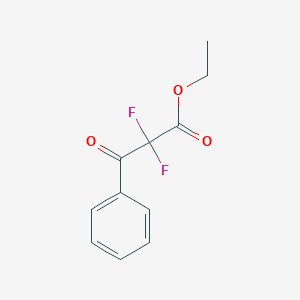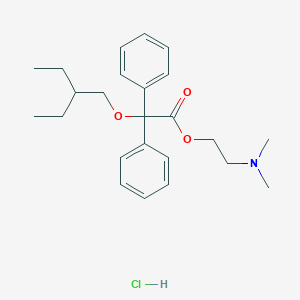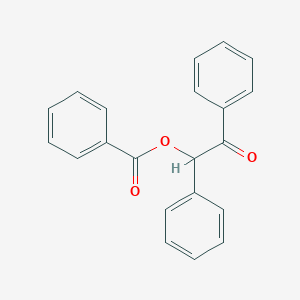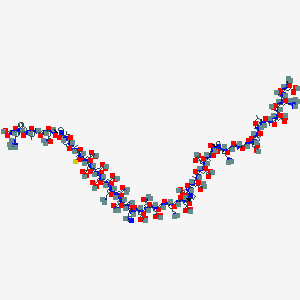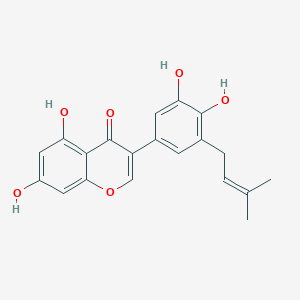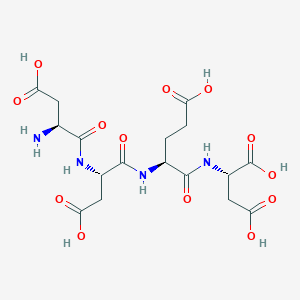
Aspartyl-aspartyl-glutamyl-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDEEA is a tetrapeptide that is composed of four amino acids: aspartic acid, glutamic acid, and two aspartyl residues. It is commonly used as a model peptide in scientific research due to its unique properties, including its ability to form amyloid-like fibrils and its potential for self-assembly.
Wissenschaftliche Forschungsanwendungen
DDEEA has been used in a variety of scientific research applications, including the study of amyloid fibril formation, self-assembly, and the development of novel biomaterials. It has also been used in drug delivery systems and as a model peptide for the study of protein-protein interactions.
Wirkmechanismus
The mechanism of action of DDEEA is not well understood, but it is believed to be involved in the formation of amyloid-like fibrils, which are associated with a variety of diseases, including Alzheimer's disease and Parkinson's disease.
Biochemische Und Physiologische Effekte
DDEEA has been shown to have a variety of biochemical and physiological effects, including the ability to form amyloid-like fibrils, self-assemble into nanostructures, and interact with other proteins. It has also been shown to have potential applications in drug delivery systems and the development of novel biomaterials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DDEEA in lab experiments is its ability to form amyloid-like fibrils, which can be used to study the mechanisms of fibril formation and the development of amyloid-related diseases. However, one of the limitations of using DDEEA is its potential toxicity, which can be a concern in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of DDEEA, including the development of novel biomaterials, the study of protein-protein interactions, and the development of drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of DDEEA and its potential applications in the field of scientific research.
In conclusion, DDEEA is a tetrapeptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its ability to form amyloid-like fibrils and self-assemble into nanostructures make it a valuable tool in the study of protein-protein interactions, amyloid-related diseases, and the development of novel biomaterials and drug delivery systems. While there are some limitations to its use, further research into DDEEA has the potential to lead to exciting new discoveries and applications in the field of scientific research.
Synthesemethoden
DDEEA can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatography techniques.
Eigenschaften
CAS-Nummer |
123354-91-6 |
|---|---|
Produktname |
Aspartyl-aspartyl-glutamyl-aspartic acid |
Molekularformel |
C17H24N4O13 |
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H24N4O13/c18-6(3-11(24)25)14(30)20-8(4-12(26)27)16(32)19-7(1-2-10(22)23)15(31)21-9(17(33)34)5-13(28)29/h6-9H,1-5,18H2,(H,19,32)(H,20,30)(H,21,31)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,33,34)/t6-,7-,8-,9-/m0/s1 |
InChI-Schlüssel |
PQFMROVJTOPVDF-JBDRJPRFSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
Andere CAS-Nummern |
123354-91-6 |
Sequenz |
DDED |
Synonyme |
Asp-Asp-Glu-Asp aspartyl-aspartyl-glutamyl-aspartic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



